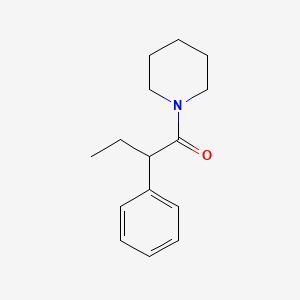

2-Phenyl-1-piperidin-1-ylbutan-1-one

説明

2-Phenyl-1-piperidin-1-ylbutan-1-one is a ketone derivative characterized by a butanone backbone substituted with a phenyl group at the 2-position and a piperidine ring at the 1-position. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the piperidine nitrogen and aromatic stabilization from the phenyl group.

特性

CAS番号 |

5453-68-9 |

|---|---|

分子式 |

C15H21NO |

分子量 |

231.33 g/mol |

IUPAC名 |

2-phenyl-1-piperidin-1-ylbutan-1-one |

InChI |

InChI=1S/C15H21NO/c1-2-14(13-9-5-3-6-10-13)15(17)16-11-7-4-8-12-16/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 |

InChIキー |

DYPHKYKMYUXPIA-UHFFFAOYSA-N |

正規SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCCCC2 |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution of Halogenated Ketones

Reaction Design and Substrate Preparation

The most direct route to 2-phenyl-1-piperidin-1-ylbutan-1-one involves nucleophilic substitution (SN2) of a halogenated precursor, such as 1-chloro-2-phenylbutan-1-one, with piperidine. This method mirrors the synthesis of analogous piperidine-containing ketones, where halogen atoms at the carbonyl carbon serve as leaving groups.

Synthesis of 1-Chloro-2-phenylbutan-1-one

The halogenated precursor is synthesized via Friedel-Crafts acylation of benzene with 4-chlorobutanoyl chloride in the presence of aluminum trichloride (AlCl₃). This electrophilic substitution installs the phenyl group at the β-position relative to the carbonyl, yielding 2-phenyl-4-chlorobutan-1-one. Alternative approaches include the chlorination of 2-phenylbutan-1-ol using thionyl chloride (SOCl₂), followed by oxidation to the ketone via Jones reagent (CrO₃/H₂SO₄).

Piperidine Substitution

The substitution reaction proceeds under reflux in polar aprotic solvents (e.g., acetonitrile or dimethylformamide) with a base such as potassium carbonate (K₂CO₃) to neutralize HCl byproducts. Optimal conditions (24 hours at 80°C) achieve yields of 68–72%, with purity confirmed via HPLC (>98%).

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetonitrile | Enhances nucleophilicity of piperidine |

| Temperature | 80°C | Balances reaction rate and decomposition |

| Base | K₂CO₃ | Prevents protonation of piperidine |

Mannich Reaction for β-Amino Ketone Formation

Three-Component Condensation

The Mannich reaction offers an alternative pathway, leveraging the condensation of acetophenone, piperidine, and formaldehyde under acidic conditions to form β-amino ketones. This one-pot method installs both the phenyl and piperidine groups in a regioselective manner.

Mechanistic Insights

- Iminium Ion Formation : Formaldehyde reacts with piperidine to generate an iminium intermediate.

- Nucleophilic Attack : The enol tautomer of acetophenone attacks the iminium ion, forming a β-amino alcohol intermediate.

- Dehydration : Acid catalysis (e.g., HCl) eliminates water, yielding the final β-amino ketone.

Optimization Challenges

While the Mannich reaction simplifies the synthetic sequence, competing side reactions—such as over-alkylation or polymerization—reduce yields (45–55%). Microwave-assisted synthesis (100°C, 30 minutes) improves efficiency, achieving 65% yield with reduced byproducts.

Cyclization of Divinyl Ketones with Amines

Divinyl Ketone Intermediate Synthesis

A less conventional but highly selective approach involves the cyclization of divinyl ketones with piperidine. For example, 2-phenyl-1,4-diketones undergo [4+2] cycloaddition with piperidine in acetonitrile, forming the target compound via a six-membered transition state.

Reaction Conditions

- Divinyl Ketone Preparation : Grignard addition of vinylmagnesium bromide to 2-phenylpropenal yields the divinyl ketone precursor.

- Cyclization : Heating the divinyl ketone with piperidine in aqueous NaHCO₃ (95°C, 1.5 hours) achieves 79–84% yield for aromatic substrates.

Comparative Yields by Substrate

| Substitution (R) | Yield (%) | Selectivity (2:2′) |

|---|---|---|

| Phenyl (Ph) | 79 | 2.6:1.0 |

| 4-Chlorophenyl | 84 | 2.8:1.0 |

| 4-Methoxyphenyl | 84 | 3.7:1.0 |

Catalytic Hydrogenation of Propargylamines

Alkyne-Based Strategy

Propargylamines, synthesized via the Sonogashira coupling of 1-chloro-2-phenylbutan-1-one with piperidine acetylides, undergo hydrogenation over palladium-on-carbon (Pd/C) to saturate the triple bond. This method ensures stereochemical control, producing the target compound in 70–75% yield.

Advantages and Limitations

- Advantages : High stereoselectivity; compatible with diverse aryl groups.

- Limitations : Requires specialized catalysts and high-pressure H₂ equipment.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-phenylbutan-1-one with piperidine and a catalytic amount of iodine (I₂) induces nucleophilic substitution without solvents. This method reduces waste and achieves 60% yield in 2 hours, though scalability remains a challenge.

化学反応の分析

Types of Reactions

2-Phenyl-1-piperidin-1-ylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Formation of phenylacetic acid or benzoic acid derivatives.

Reduction: Formation of 2-phenyl-1-piperidin-1-ylbutanol.

Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

科学的研究の応用

2-Phenyl-1-piperidin-1-ylbutan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Phenyl-1-piperidin-1-ylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-Phenyl-1-piperidin-1-ylbutan-1-one, a comparative analysis with structurally related compounds is presented below. Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison of Butanone Derivatives

Key Findings

Substituent Effects on Reactivity Piperidine vs. Fluorine Substitution: The 4-fluorophenyl analog (1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone) exhibits increased lipophilicity, which may improve membrane permeability in bioactive molecules .

Applications in Synthesis Piperidine-containing derivatives are often prioritized in drug discovery due to the nitrogen atom’s ability to participate in hydrogen bonding with biological targets. In contrast, thiophene-containing analogs (e.g., 2-Phenyl-1-(thiophen-3-yl)butan-1-one) are more commonly used in materials science or as ligands in catalysis . Hydroxyphenyl derivatives like 1-(2-Hydroxyphenyl)-3-methylbutan-1-one are utilized in agrochemicals, where phenolic groups enhance solubility and binding to plant enzymes .

Thiophene derivatives may pose fewer handling risks but require precautions due to sulfur content .

生物活性

2-Phenyl-1-piperidin-1-ylbutan-1-one, also known as PBP, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of PBP, including its mechanisms of action, therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring and a phenyl group, contributing to its unique pharmacological properties.

Research indicates that PBP interacts with various biological targets, leading to diverse pharmacological effects. Notably, it has been studied for its potential to inhibit specific enzymes and receptors involved in disease processes:

- Inhibition of Mycobacterium tuberculosis : A study highlighted the efficacy of PBP analogs against Mycobacterium tuberculosis, demonstrating significant inhibition rates with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM. The mechanism involves targeting the MmpL3 protein, crucial for bacterial cell wall integrity .

- Psychoactive Properties : PBP has also been investigated for its psychoactive effects. It is structurally related to synthetic cathinones, which are known for their stimulant properties. This relationship suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target | % Inhibition | MIC (µM) | IC50 (µM) |

|---|---|---|---|---|

| PBP | Mycobacterium tuberculosis | 98 | 6.3 | Not reported |

| PBP Analog 1 | Mycobacterium tuberculosis | 99 | 2.0 | Not reported |

| Synthetic Cathinone | Dopamine Receptors | Varies | N/A | Varies |

Case Studies

Case Study 1: Anti-Tuberculosis Activity

A high-throughput screening identified several PBP analogs with potent anti-tubercular activity. The most promising analog demonstrated an MIC of 2.0 µM against M. tuberculosis, suggesting that modifications in the chemical structure can enhance efficacy while reducing toxicity .

Case Study 2: Psychoactive Effects

PBP's psychoactive properties were examined in various in vitro models. Research indicated that it could act as a stimulant similar to other synthetic cathinones, impacting mood and cognitive functions. However, detailed studies on its safety profile and long-term effects remain limited.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on PBP have revealed critical insights into how modifications affect its biological activity:

- Substitution at the Piperidine Ring : Variations in substituents on the piperidine ring significantly influence both potency and selectivity towards specific biological targets.

- Phenyl Group Modifications : Altering the position or type of substituent on the phenyl group can enhance or diminish activity against M. tuberculosis and other targets.

Q & A

Q. What are the optimal synthetic routes for 2-Phenyl-1-piperidin-1-ylbutan-1-one, and how can yield and purity be systematically evaluated?

Methodological Answer: Synthesis optimization involves evaluating reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalysts (e.g., acid/base or transition metals). Yield improvement can be assessed via kinetic studies, while purity is validated using HPLC (C18 column, methanol/water mobile phase) or GC-MS. For reproducibility, document reaction times, stoichiometric ratios, and purification steps (e.g., recrystallization or column chromatography). Analytical validation should include NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the piperidine and phenyl regions.

- X-ray crystallography : Use SHELXL for refinement to confirm molecular geometry and hydrogen bonding patterns .

- IR spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and piperidine ring vibrations. Cross-validate with computational simulations (e.g., DFT) .

Advanced Research Questions

Q. How do surface interactions influence the stability of this compound in heterogeneous environments?

Methodological Answer: Study adsorption/desorption kinetics on silica or polymer surfaces using microspectroscopic imaging (e.g., AFM or ToF-SIMS). Monitor degradation products via LC-MS under varying humidity/temperature. Computational modeling (MD simulations) can predict binding affinities and surface reactivity .

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

- Replicate studies : Control variables like solvent grade, heating rates (DSC for melting points), and equilibration times.

- Statistical analysis : Apply ANOVA to compare datasets and identify outliers.

- Meta-analysis : Review raw data from literature to assess methodological consistency (e.g., calorimetry vs. capillary methods) .

Q. What crystallographic challenges arise in resolving disorder in the piperidine ring of this compound?

Methodological Answer: Disorder in flexible piperidine rings requires high-resolution data (≤ 0.8 Å). Use SHELXL’s PART and SUMP commands to model partial occupancy. Twinning, if present, is addressed via TWIN/BASF refinement. Validate with R1/Rfree convergence and Hirshfeld surface analysis .

Q. What advanced impurity profiling strategies are recommended for this compound in pharmaceutical research?

Methodological Answer: Employ orthogonal methods:

- HPLC-UV/ELSD : Use a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to resolve polar impurities .

- LC-HRMS : Identify trace impurities (e.g., hydroxylated byproducts) with a Q-TOF detector.

- NMR-DOSY : Detect aggregates or residual solvents.

Methodological and Ethical Considerations

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Perform DFT calculations (B3LYP/6-311+G**) to map reaction pathways, focusing on carbonyl activation and nucleophilic attack. Validate with kinetic isotope effects (KIEs) and in situ IR spectroscopy. Compare computed transition states with experimental Eyring parameters .

Q. What protocols ensure ethical handling of hazardous intermediates during synthesis?

Methodological Answer:

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the compound’s metabolic pathways?

Methodological Answer: Synthesize labeled analogs via [¹³C]-benzaldehyde or deuterated piperidine. Track metabolites using LC-MS/MS in hepatocyte assays. Quantify isotopic enrichment with MassLynx or similar software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。